molecular formula C9H12N2O5 B1662112 Zebularine CAS No. 3690-10-6

Zebularine

货号: B1662112
CAS 编号: 3690-10-6
分子量: 228.20 g/mol
InChI 键: RPQZTTQVRYEKCR-JJFBUQMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through several methods. One common approach involves the condensation of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, followed by deprotection to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ribose moiety.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribose derivatives, while substitution can result in various substituted pyrimidine analogs .

科学研究应用

Cancer Research Applications

Zebularine has been studied extensively for its effects on different cancer types, including breast cancer, thyroid cancer, and head and neck cancers. Below are some key findings:

Breast Cancer

  • Study Overview : this compound was tested on SKBR3 breast cancer cells to evaluate its anti-proliferative effects.
  • Results : The treatment resulted in significant decreases in cell proliferation and migration, with an IC50 value of 40 µM . this compound also influenced the methylation status of caspase-3 and caspase-9 genes, indicating its role in apoptosis induction.

Thyroid Cancer

  • Study Overview : Research indicated that this compound could enhance the expression of the THRB gene, which is often downregulated in thyroid cancer.
  • Results : In vitro studies showed that this compound treatment promoted THRB expression, correlating with slower tumor growth in animal models .

Head and Neck Cancer

  • Study Overview : this compound's effects on SCC-9 and SCC-25 cell lines were investigated.
  • Results : Treatment led to reduced cell viability, with an IC50 of 350 µM for SCC-9 cells after 72 hours . Normal fibroblast cells showed minimal sensitivity to this compound, highlighting its selective toxicity towards cancer cells.

Stem Cell Differentiation

This compound has demonstrated efficacy in promoting mesodermal differentiation in mouse embryonic stem cells (mESCs). It induced cardiomyocyte-like differentiation by regulating cardiac marker gene expression .

Table 1: Gene Expression Changes Induced by this compound in mESCs

Gene NameExpression ChangeFunction
Nkx2.5UpregulatedCardiac lineage marker
BMP4UpregulatedMesoderm development
BrachyuryUpregulatedMesoderm formation

Immune Modulation

Recent studies have shown that this compound can enhance the immune response by upregulating the STING (Stimulator of Interferon Genes) pathway. This effect is significant for cancer therapy as it may improve the efficacy of immunotherapies .

Table 2: Effects of this compound on Immune Cells

Cell TypeSTING Expression ChangeNotes
Tumor CellsIncreasedEnhanced immune recognition
Dendritic CellsIncreasedPotential for improved antigen presentation
MacrophagesIncreasedEnhanced phagocytic activity

Comparative Studies with Other Agents

This compound has been compared with other demethylating agents like Trichostatin A (TSA). Studies indicate that while both can induce apoptosis, this compound exhibits lower toxicity levels and has a more favorable pharmacokinetic profile .

Conclusion and Future Directions

The applications of this compound span across various domains including oncology, regenerative medicine, and immunotherapy. Its ability to modulate gene expression through demethylation presents promising avenues for therapeutic interventions.

Future research should focus on:

  • Long-term efficacy studies in clinical settings.
  • Combination therapies with other anticancer agents.
  • Exploration of this compound's role in other diseases influenced by DNA methylation.

化学反应分析

Covalent Inhibition of DNA Methyltransferases (DNMTs)

Zebularine’s primary chemical reaction involves forming a covalent complex with DNMTs, a critical mechanism for its DNA methylation inhibition. Structural and biochemical studies reveal:

  • Mechanism : this compound incorporates into DNA as a cytidine analog and undergoes base flipping into the active site of DNMTs (e.g., M.Hha I) . This positions its C6 atom for nucleophilic attack by the enzyme’s cysteine residue (Cys81), forming a covalent bond (distance: 1.84 Å) .

  • Key Structural Features :

    • Absence of the exocyclic 4-amino group increases C6 electrophilicity compared to natural cytosine .

    • A hydrogen bond between Glu119 (enzyme) and protonated N3 of this compound stabilizes the transition state .

  • Comparison with Other Inhibitors :

    FeatureThis compound5-azacytidine (AzadC)
    Covalent bond formationC6-Cys81C5-Cys81
    ReversibilityIrreversibleSlowly reversible
    Methylation stepBlockedOccurs

This covalent trapping depletes DNMTs from the nuclear pool, leading to genomic demethylation .

Metabolic Pathway and Bioavailability

This compound undergoes rapid metabolic conversion in vivo:

Despite rapid metabolism, this compound’s covalent DNMT inhibition persists due to its stability in the enzyme-DNA complex .

Structural Basis of Reactivity

Molecular orbital calculations and crystallography reveal:

  • Electrophilic C6 : this compound’s C6 is more reactive than cytosine due to the absence of the 4-amino group, facilitating nucleophilic attack by Cys81 .

  • Base Flipping : The enzyme induces a 180° rotation of this compound from the DNA helix into the active site, a common step in DNMT-mediated methylation .

  • QM/MM Simulations :

    • Step 1 : Cys81 addition to C6 is reversible with a moderate free-energy barrier .

    • Step 2 : Methyl transfer to C5 is kinetically unfavorable due to a high barrier, preventing enzyme turnover .

Secondary Chemical Interactions

This compound also exhibits:

  • Cytidine Deaminase Inhibition : Blocks cytidine deaminase, stabilizing other DNMT inhibitors like decitabine .

  • cGAS-STING Pathway Activation : Generates cytoplasmic DNA species through methylation inhibition, triggering interferon responses .

常见问题

Q. What molecular mechanisms underlie Zebularine's dual function as a cytidine deaminase inhibitor and DNA methyltransferase (DNMT) inhibitor?

This compound exerts its epigenetic effects through two primary mechanisms:

  • Cytidine Deaminase Inhibition : Competes with cytidine for enzyme binding, preventing deamination of cytidine analogs like 5-aza-2'-deoxycytidine .
  • DNMT1 Inhibition : Structural similarity to cytidine allows incorporation into DNA, forming covalent adducts with DNMT1 during replication. This irreversibly traps DNMT1, depleting its activity and causing global hypomethylation .
    Methodological Insight : Use in vitro methylation assays (e.g., LINE-1 pyrosequencing) and mass spectrometry to quantify DNMT1-zebularine adduct formation.

Q. What experimental parameters are critical for optimizing this compound treatment in vitro?

Key parameters include:

ParameterTypical Range (Cancer Cells)Example Cell Lines
Concentration50–1,000 µMHuh7, SCC-25
Exposure Duration48–72 hoursECA109, KYSE170
pH StabilitypH 1–12 (oral administration)T24 (bladder)

Methodological Insight :

  • Determine IC50 via MTT assays (e.g., IC50 = 350 µM in SCC-25 after 72 hours ).
  • Monitor pH stability for oral delivery studies using HPLC .

Q. How can researchers validate this compound-induced DNA demethylation in target genes?

  • Methylation-Specific PCR (MSP) : Assess promoter methylation status (e.g., SFRP2/Dkk3 in esophageal cancer ).
  • Bisulfite Sequencing : Quantify CpG island methylation at single-nucleotide resolution .
  • Gene Reactivation : Measure mRNA levels via qRT-PCR (e.g., p16 re-expression in T24 bladder cells ).

Q. How do researchers reconcile this compound's contradictory pro-apoptotic versus oncogenic effects across cancer models?

Contradictions arise from cell-type-specific methylation landscapes:

  • Sensitive Models : Demethylation of tumor suppressors (e.g., CASP9, CDKN1A) induces apoptosis (e.g., Huh7 liver cancer ).
  • Resistant Models : Demethylation of oncogenes (e.g., CTGF, TGFB2) promotes survival (e.g., WRL68 hepatocytes ).
    Methodological Insight : Perform Gene Set Enrichment Analysis (GSEA) to stratify responsive vs. resistant cell lines based on pre-treatment methylation profiles .

Q. What strategies enhance this compound's efficacy in combination therapies?

  • Synergy with HDAC Inhibitors : Co-treatment with Scriptaid amplifies gene reactivation by targeting both DNA methylation and histone acetylation .
  • Metabolic Modulation : Use raloxifene (AOX1 inhibitor) to prolong this compound’s half-life in vivo (7-fold tumor reduction in HCC xenografts ).
  • ProTide Technology : Improve intracellular delivery of 2'-deoxythis compound 5'-triphosphate (dZTP) for sustained DNMT inhibition .
    Methodological Insight : Apply Chou-Talalay combination index analysis to quantify synergism .

Q. What challenges arise in translating this compound's preclinical success to in vivo models?

  • Pharmacokinetics : Rapid metabolism by aldehyde oxidase (AOX1) limits bioavailability. Solution: Co-administer raloxifene .
  • Toxicity Management : Prolonged exposure depletes DNMT1 but spares normal fibroblasts (80% viability at 1,000 µM ).
  • Dosing Regimens : Optimize using allometric scaling (e.g., 1 mg/day raloxifene in mice ).

Q. Which molecular pathways mediate this compound-induced apoptosis?

  • Caspase Activation : Cleaved caspase-3 and PARP drive apoptosis in head/neck SCC .
  • Wnt/β-Catenin Suppression : Downregulation of β-catenin, cyclin D1, and c-Myc via SFRP2/Dkk3 demethylation in esophageal cancer .
  • Bcl-2 Modulation : Reduced Bcl-2 and increased Bax enhance mitochondrial apoptosis .
    Methodological Insight : Use siRNA knockdown (e.g., SFRP2/Dkk3) to confirm pathway specificity .

属性

CAS 编号

3690-10-6

分子式

C9H12N2O5

分子量

228.20 g/mol

IUPAC 名称

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1

InChI 键

RPQZTTQVRYEKCR-JJFBUQMESA-N

SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

手性 SMILES

C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O

规范 SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

外观

Assay:≥98%A crystalline solid

Key on ui other cas no.

3690-10-6

同义词

4-deoxyuridine
NSC 309132
pyrimidin-2-one beta-D-ribofuranoside
pyrimidin-2-one beta-ribofuranoside
pyrimidin-2-one beta-ribofuranoside, (L)-isomer
pyrimidin-2-one ribonucleoside
zebularine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。